molecular formula C19H23NO2 B12532501 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene CAS No. 817642-36-7

1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene

Cat. No.: B12532501
CAS No.: 817642-36-7
M. Wt: 297.4 g/mol
InChI Key: JJYMFHKUYYJYPE-UHFFFAOYSA-N
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Description

1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[420]octa-2,4-diene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring, followed by its attachment to the bicyclic core through a substitution reaction.

    Methylation: The final step involves the methylation of the bicyclic core to introduce the five methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene involves its interaction with specific molecular targets. The nitrophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The bicyclic core provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7,7-Pentamethyl-8-phenylbicyclo[4.2.0]octa-2,4-diene: Similar structure but lacks the nitrophenyl group.

    1,3,5,7,7-Pentamethyl-8-(4-methylphenyl)bicyclo[4.2.0]octa-2,4-diene: Similar structure with a methylphenyl group instead of a nitrophenyl group.

Uniqueness

1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

817642-36-7

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1,3,5,7,7-pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene

InChI

InChI=1S/C19H23NO2/c1-12-10-13(2)16-18(3,4)17(19(16,5)11-12)14-6-8-15(9-7-14)20(21)22/h6-11,16-17H,1-5H3

InChI Key

JJYMFHKUYYJYPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2(C1C(C2C3=CC=C(C=C3)[N+](=O)[O-])(C)C)C)C

Origin of Product

United States

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